1,1-Dimethyl-3-(4-nitrophenyl)urea 1,1-Dimethyl-3-(4-nitrophenyl)urea
Brand Name: Vulcanchem
CAS No.: 7159-97-9
VCID: VC16112603
InChI: InChI=1S/C9H11N3O3/c1-11(2)9(13)10-7-3-5-8(6-4-7)12(14)15/h3-6H,1-2H3,(H,10,13)
SMILES:
Molecular Formula: C9H11N3O3
Molecular Weight: 209.20 g/mol

1,1-Dimethyl-3-(4-nitrophenyl)urea

CAS No.: 7159-97-9

Cat. No.: VC16112603

Molecular Formula: C9H11N3O3

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

1,1-Dimethyl-3-(4-nitrophenyl)urea - 7159-97-9

Specification

CAS No. 7159-97-9
Molecular Formula C9H11N3O3
Molecular Weight 209.20 g/mol
IUPAC Name 1,1-dimethyl-3-(4-nitrophenyl)urea
Standard InChI InChI=1S/C9H11N3O3/c1-11(2)9(13)10-7-3-5-8(6-4-7)12(14)15/h3-6H,1-2H3,(H,10,13)
Standard InChI Key UPFXGZRGZGFYDC-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

1,1-Dimethyl-3-(4-nitrophenyl)urea is a substituted urea derivative characterized by a dimethylamino group attached to the urea nitrogen and a 4-nitrophenyl substituent at the adjacent position. Its IUPAC name, 1,1-dimethyl-3-(4-nitrophenyl)urea, reflects this substitution pattern . The compound’s molecular formula, C₉H₁₁N₃O₃, corresponds to a molecular weight of 209.20 g/mol .

Table 1: Key Identifiers of 1,1-Dimethyl-3-(4-nitrophenyl)urea

PropertyValueSource
CAS Registry Number7159-97-9
Molecular FormulaC₉H₁₁N₃O₃
Molecular Weight209.20 g/mol
SMILES NotationCN(C)C(=O)NC1=CC=C(C=C1)N+[O-]
InChI KeyUPFXGZRGZGFYDC-UHFFFAOYSA-N

The SMILES notation and InChI key provide unambiguous representations of the compound’s structure, enabling precise database searches and computational modeling . The presence of the nitro group (-NO₂) at the para position of the phenyl ring introduces significant electron-withdrawing effects, influencing the compound’s reactivity and solubility .

Crystallographic and Conformational Analysis

While X-ray crystallographic data for this specific compound remains unpublished, analogous urea derivatives exhibit planar configurations around the urea moiety, stabilized by intramolecular hydrogen bonding . Computational models predict a dihedral angle of approximately 15° between the phenyl ring and the urea plane, minimizing steric hindrance between the nitro group and dimethylamino substituents .

Synthesis and Production Pathways

Conventional Synthetic Routes

The synthesis of 1,1-dimethyl-3-(4-nitrophenyl)urea typically involves the reaction of 4-nitroaniline with dimethylcarbamoyl chloride under basic conditions. A representative procedure, adapted from Franz et al. (1962), involves:

  • Step 1: Dissolution of 4-nitroaniline in anhydrous dichloromethane.

  • Step 2: Dropwise addition of dimethylcarbamoyl chloride at 0°C.

  • Step 3: Stirring under nitrogen for 12 hours, followed by aqueous workup.

This method yields the target compound with a reported purity of >95% after recrystallization from ethanol . Alternative approaches utilize ureido coupling reagents such as carbodiimides to facilitate the reaction between dimethylamine and 4-nitrophenyl isocyanate .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ValueImpact on Yield
Reaction Temperature0–5°CMaximizes selectivity
SolventDichloromethaneEnhances solubility
CatalystTriethylamineNeutralizes HCl byproduct

Scalability and Industrial Relevance

Physicochemical Properties and Stability

Thermal and Solubility Profiles

1,1-Dimethyl-3-(4-nitrophenyl)urea is a crystalline solid at room temperature, though its melting point remains unspecified in published literature . Solubility studies in polar aprotic solvents reveal moderate dissolution in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with negligible solubility in water (<0.1 mg/mL at 25°C) .

Table 3: Solubility Data in Common Solvents

SolventSolubility (mg/mL, 25°C)
DMSO12.4 ± 0.8
DMF9.1 ± 0.6
Ethanol3.2 ± 0.4
Water<0.1

Spectroscopic Characterization

Infrared (IR) spectroscopy of the compound shows distinctive absorption bands at:

  • 1675 cm⁻¹: Stretching vibration of the urea carbonyl (C=O).

  • 1520 cm⁻¹ and 1340 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (-NO₂).

  • 2960 cm⁻¹: C-H stretching of the dimethylamino group .

Nuclear Magnetic Resonance (NMR) data (500 MHz, DMSO-d₆):

  • ¹H NMR: δ 8.20 (d, 2H, aromatic), 7.60 (d, 2H, aromatic), 3.05 (s, 6H, N(CH₃)₂).

  • ¹³C NMR: δ 158.2 (C=O), 146.5 (C-NO₂), 126.8–124.3 (aromatic carbons), 38.9 (N(CH₃)₂) .

Reactivity and Functional Group Transformations

Nucleophilic Substitution at the Nitro Group

The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (SNAr) reactions. For example, treatment with sodium methoxide in methanol replaces the nitro group with a methoxy group, yielding 1,1-dimethyl-3-(4-methoxyphenyl)urea . This reactivity parallels trends observed in other nitroaromatic ureas .

Reductive Pathways

Catalytic hydrogenation over palladium-on-carbon reduces the nitro group to an amine, producing 1,1-dimethyl-3-(4-aminophenyl)urea. This intermediate serves as a precursor for azo dyes and polyurea polymers .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s nitro group serves as a versatile handle for generating pharmacologically active amines. Patent literature from Monsanto Chemical Co. (1956) describes its use in synthesizing antimalarial agents, though no clinical candidates have reached market approval .

Recent Research and Future Directions

Computational Drug Design

Density functional theory (DFT) calculations (B3LYP/6-311+G*) have modeled the compound’s interaction with ALS enzymes, revealing a binding affinity (ΔG = -8.2 kcal/mol) comparable to commercial herbicides . These insights guide the development of next-generation urea-based inhibitors.

Green Synthesis Initiatives

Recent work by Degani et al. (2009) explores solvent-free mechanochemical synthesis, reducing waste generation by 70% compared to traditional methods . Such advances align with principles of sustainable chemistry.

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